molecular formula C20H24O4 B3460889 7-methyl-2-oxo-4-propyl-2H-chromen-5-yl cyclohexanecarboxylate

7-methyl-2-oxo-4-propyl-2H-chromen-5-yl cyclohexanecarboxylate

Cat. No.: B3460889
M. Wt: 328.4 g/mol
InChI Key: MITYODQCDBUXKI-UHFFFAOYSA-N
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Description

7-methyl-2-oxo-4-propyl-2H-chromen-5-yl cyclohexanecarboxylate is a synthetic organic compound belonging to the class of chromen derivatives Chromen derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methyl-2-oxo-4-propyl-2H-chromen-5-yl cyclohexanecarboxylate typically involves the reaction of 7-hydroxy-4-methylcoumarin with ethylchloroacetate, followed by the addition of hydrazine hydrate . The reaction conditions include:

    Temperature: The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.

    Solvents: Common solvents used in the synthesis include ethanol and acetic acid.

    Catalysts: Acid catalysts such as sulfuric acid are often employed to enhance the reaction rate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can improve efficiency and yield. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

7-methyl-2-oxo-4-propyl-2H-chromen-5-yl cyclohexanecarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4) and chromium trioxide (CrO3) are commonly used oxidizing agents.

    Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Solvents: Organic solvents such as dichloromethane and tetrahydrofuran are frequently used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

7-methyl-2-oxo-4-propyl-2H-chromen-5-yl cyclohexanecarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-methyl-2-oxo-4-propyl-2H-chromen-5-yl cyclohexanecarboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-methyl-2-oxo-4-propyl-2H-chromen-5-yl cyclohexanecarboxylate is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to its analogs. Its cyclohexanecarboxylate group can influence its solubility, stability, and interaction with biological targets.

Properties

IUPAC Name

(7-methyl-2-oxo-4-propylchromen-5-yl) cyclohexanecarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24O4/c1-3-7-15-12-18(21)23-16-10-13(2)11-17(19(15)16)24-20(22)14-8-5-4-6-9-14/h10-12,14H,3-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MITYODQCDBUXKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)OC2=C1C(=CC(=C2)C)OC(=O)C3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-methyl-2-oxo-4-propyl-2H-chromen-5-yl cyclohexanecarboxylate
Reactant of Route 2
Reactant of Route 2
7-methyl-2-oxo-4-propyl-2H-chromen-5-yl cyclohexanecarboxylate
Reactant of Route 3
7-methyl-2-oxo-4-propyl-2H-chromen-5-yl cyclohexanecarboxylate
Reactant of Route 4
7-methyl-2-oxo-4-propyl-2H-chromen-5-yl cyclohexanecarboxylate
Reactant of Route 5
7-methyl-2-oxo-4-propyl-2H-chromen-5-yl cyclohexanecarboxylate
Reactant of Route 6
7-methyl-2-oxo-4-propyl-2H-chromen-5-yl cyclohexanecarboxylate

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